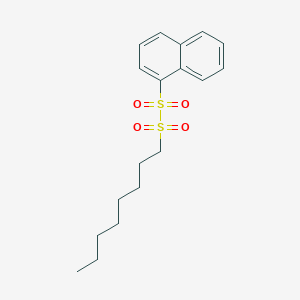
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a disulfane group
Preparation Methods
The synthesis of 1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with octyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the disulfane group into thiols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets. The disulfane group can form reversible bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, making it a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane can be compared with other naphthalene derivatives and disulfane compounds. Similar compounds include:
Naphthalene: A simpler structure with a wide range of applications in organic synthesis.
Naphthalen-1-yl-selenyl derivatives: These compounds have similar structures but include selenium instead of sulfur, offering different chemical properties and reactivity
Naphthoylindole derivatives: These compounds are used in various research applications and have unique biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties .
Properties
CAS No. |
141425-71-0 |
|---|---|
Molecular Formula |
C18H24O4S2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-octylsulfonylsulfonylnaphthalene |
InChI |
InChI=1S/C18H24O4S2/c1-2-3-4-5-6-9-15-23(19,20)24(21,22)18-14-10-12-16-11-7-8-13-17(16)18/h7-8,10-14H,2-6,9,15H2,1H3 |
InChI Key |
SCXNTQBEWMXGOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)S(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


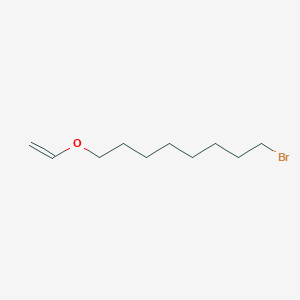
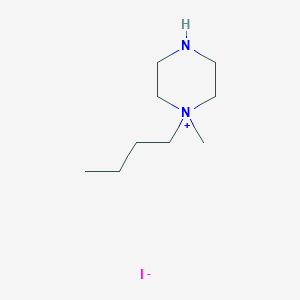

![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
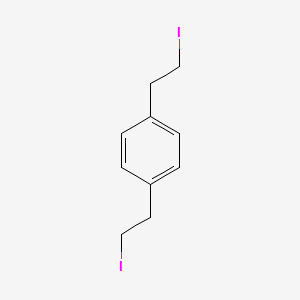
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
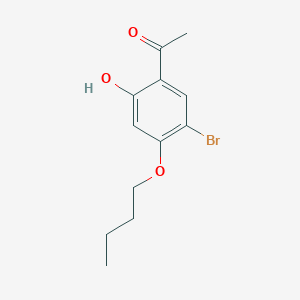
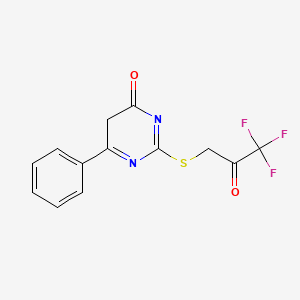

![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)

